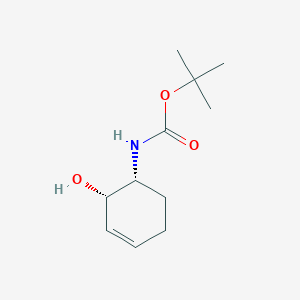
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate is a chemical compound with a specific stereochemistry, making it an interesting subject for various scientific studies. This compound is known for its unique structural properties, which include a cyclohexene ring with a hydroxyl group and a tert-butyl carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the hydroxyl group and the carbamate group.
Hydroxylation: Cyclohexene is subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Carbamate Formation: The hydroxylated cyclohexene is then reacted with tert-butyl isocyanate to form the carbamate group. This reaction is typically carried out under mild conditions to ensure the preservation of the stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives. For example, the double bond in the cyclohexene ring can be hydrogenated using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Saturated cyclohexane derivatives
Substitution: Various substituted carbamates
Applications De Recherche Scientifique
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with specific stereochemistry.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its stereochemistry plays a crucial role.
Industry: The compound can be used in the production of various chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and the carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry also plays a significant role in determining its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate can be compared with other similar compounds, such as:
- Rel-tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
- Rel-tert-butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of different substituents can significantly impact the compound’s properties and applications.
Conclusion
This compound is a versatile compound with unique structural and chemical properties Its synthesis, reactivity, and applications make it an important subject of study in various scientific fields
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h5,7-9,13H,4,6H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
Clé InChI |
GFNJPJIUFYCIIB-BDAKNGLRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCC=C[C@@H]1O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC=CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


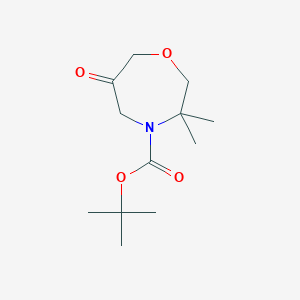
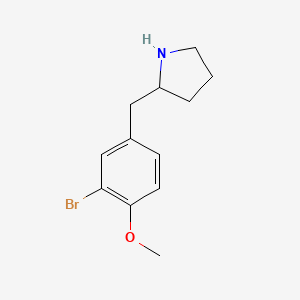
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)
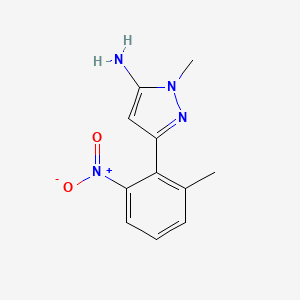
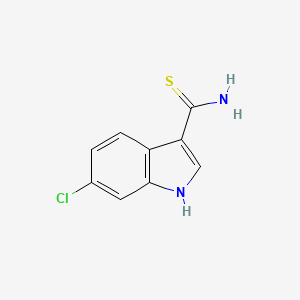
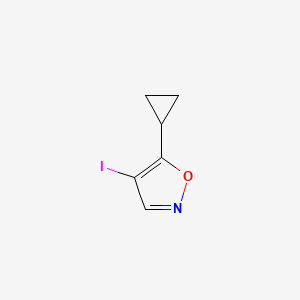
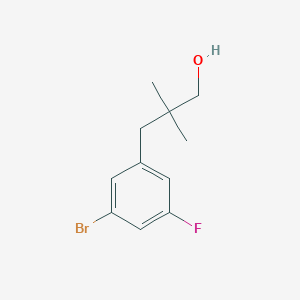

![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)


![Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride](/img/structure/B13592718.png)
![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
![1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride](/img/structure/B13592720.png)
